molecular formula C8H11BO3 B173870 (2-Methoxy-4-methylphenyl)boronic acid CAS No. 198211-79-9

(2-Methoxy-4-methylphenyl)boronic acid

Cat. No.: B173870
CAS No.: 198211-79-9
M. Wt: 165.98 g/mol
InChI Key: LWNWZQJRSFHZRG-UHFFFAOYSA-N
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Description

(2-Methoxy-4-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a methoxy group at the second position and a methyl group at the fourth position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules.

Mechanism of Action

Target of Action

The primary target of (2-Methoxy-4-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . These properties suggest that the compound may have good bioavailability, but more research is needed to confirm this.

Result of Action

The molecular effect of the compound’s action is the formation of new carbon-carbon bonds . This leads to the creation of new organic compounds

Action Environment

Environmental factors can influence the action of this compound. For instance, the compound’s action in the Suzuki–Miyaura cross-coupling reaction is influenced by the presence of a palladium catalyst . Additionally, the compound’s stability suggests that it may be resistant to environmental degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methoxy-4-methylphenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-4-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent the hydrolysis of reactive intermediates.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium complexes and are carried out under controlled conditions to ensure high yields and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4-methylphenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The compound can be reduced to form the corresponding boronate ester.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: The major product is 2-methoxy-4-methylphenol.

    Reduction: The major product is the corresponding boronate ester.

    Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.

Scientific Research Applications

(2-Methoxy-4-methylphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules, including pharmaceuticals, agrochemicals, and materials.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)boronic acid: Similar structure but lacks the methyl group at the fourth position.

    (2-Methoxyphenyl)boronic acid: Similar structure but lacks the methyl group at the fourth position.

    (4-Methylphenyl)boronic acid: Similar structure but lacks the methoxy group at the second position.

Uniqueness

(2-Methoxy-4-methylphenyl)boronic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents can influence the electronic properties and reactivity of the compound, making it a valuable reagent in organic synthesis. The combination of these groups can also enhance the compound’s solubility and stability under various reaction conditions.

Properties

IUPAC Name

(2-methoxy-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNWZQJRSFHZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593561
Record name (2-Methoxy-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198211-79-9
Record name (2-Methoxy-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxy-4-methylphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cooled (−78° C.) solution of 1-bromo-2-methoxy-4-methylbenzene (0.5 g; 2.49 mmol) in dry THF (12.5 mL) under argon atmosphere was added dropwise a tert-butyllithium solution (1.6M in pentane) (3.65 mL; 5.47 mmol). After 10 min, trimethyl borate (0.424 mL; 3.73 mmol) was added dropwise as a neat liquid and the reaction was stirred at −78° C. for 1 h. The reaction was allowed to warm up to room temperature and was stirred for another 1 h. The mixture was quenched with a saturated solution of ammonium chloride and the mixture was concentrated under reduced pressure. The residue was acidified with a solution of hydrochloric acid 2N and the mixture was extracted with dichloromethane. The organic layer was washed with brine, dried over magnesium sulphate and concentrated under reduced pressure. The crude product was precipitated out off a mixture of dichloromethane-heptane, filtered, washed with heptane and dried under reduced pressure to afford 0.095 g (23%) of the title compound as an off-white solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
3.65 mL
Type
reactant
Reaction Step Two
Quantity
0.424 mL
Type
reactant
Reaction Step Three
Yield
23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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